

A Comprehensive Safety and Handling Guide for 4-Pivalamidophenylboronic Acid

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Compound of Interest

Compound Name: 4-Pivalamidophenylboronic acid

Cat. No.: B061664

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Chemical Identity and Core Hazard Assessment

4-Pivalamidophenylboronic acid, identified by CAS number 182344-22-5, is a vital building block in modern organic synthesis.^[1] Its utility, primarily in the formation of carbon-carbon bonds, necessitates a thorough understanding of its hazard profile to mitigate risks in a laboratory setting.

Table 1: Chemical and Physical Properties

Property	Value	Source
CAS Number	182344-22-5	[1][2]
Molecular Formula	C ₁₁ H ₁₆ BNO ₃	[2]
Molecular Weight	221.06 g/mol	[2]
Melting Point	240-243 °C	[2]
Density	1.13 g/cm ³	[2]
pKa	8.62 ± 0.17 (Predicted)	[2]

The primary hazards associated with **4-Pivalamidophenylboronic acid**, as indicated by GHS classifications, are skin irritation, serious eye irritation, and potential respiratory irritation.^[2]

While specific toxicological data for this compound is not extensively detailed in publicly available literature, the general class of arylboronic acids has been noted for the potential for weak mutagenicity. Therefore, it is prudent to handle this compound with the assumption of it being a hazardous substance.

GHS Hazard Identification:

- H315: Causes skin irritation.^[2]
- H319: Causes serious eye irritation.^[2]
- H335: May cause respiratory irritation.^[2]

The Chemistry of Stability and Reactivity: A Deeper Look

Understanding the inherent stability and reactivity of **4-Pivalamidophenylboronic acid** is paramount for both its effective use in synthesis and for safe storage.

Anhydride Formation

Arylboronic acids have a propensity to undergo dehydration to form cyclic trimeric anhydrides, known as boroxines. This is a reversible process, and the presence of water will hydrolyze the boroxine back to the boronic acid. From a practical standpoint, this means that the material in the bottle may be a mixture of the free acid and the boroxine. This does not typically affect reactivity in Suzuki-Miyaura coupling, as the boroxine is readily hydrolyzed in situ.

Protodeboronation: A Key Decomposition Pathway

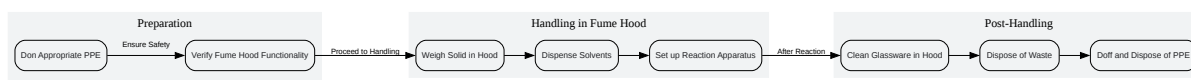
A critical consideration in the handling and use of arylboronic acids is their susceptibility to protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond. This decomposition pathway is influenced by factors such as pH, temperature, and the electronic properties of the aryl group.^[3] While the pivalamido group in **4-Pivalamidophenylboronic acid** offers some electronic modulation, awareness of the conditions that promote protodeboronation is crucial to prevent loss of starting material and the formation of impurities.

Safe Handling and Engineering Controls: A Practical Workflow

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is essential when working with **4-Pivalamidophenylboronic acid**.

Engineering Controls

The primary engineering control for handling this powdered substance is a certified chemical fume hood.[4] This provides adequate ventilation to prevent inhalation of dust particles and to contain any potential spills.



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- To cite this document: BenchChem. [A Comprehensive Safety and Handling Guide for 4-Pivalamidophenylboronic Acid]. BenchChem, [2026]. [Online PDF]. Available at:

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